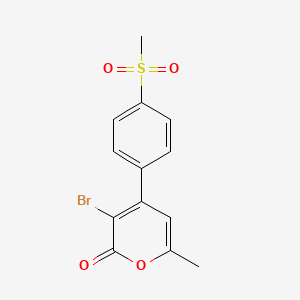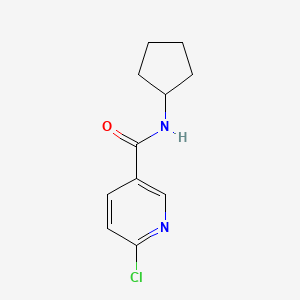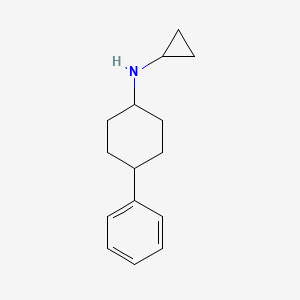
N-Boc 9-Desmethyl endo-Granisetron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc 9-Desmethyl endo-Granisetron is a chemical compound used as an intermediate in the synthesis of 9-Desmethyl endo-Granisetron Hydrochloride, which is an impurity in the synthesis of Granisetron Hydrochloride. Granisetron Hydrochloride is a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Boc 9-Desmethyl endo-Granisetron involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction can be carried out under various conditions, including ultrasound irradiation and catalyst-free conditions, which provide a green and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as in laboratory preparation, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc 9-Desmethyl endo-Granisetron can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or other acidic conditions.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, oxalyl chloride in methanol, and hydrochloric acid in organic solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amine (9-Desmethyl endo-Granisetron) and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Boc 9-Desmethyl endo-Granisetron is primarily used as an intermediate in the synthesis of Granisetron Hydrochloride, which is a potent antiemetic used in cancer therapy and postoperative care . Its applications extend to:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with serotonin receptors.
Medicine: Integral in the production of antiemetic drugs.
Industry: Utilized in the pharmaceutical industry for the synthesis of therapeutic agents.
Mécanisme D'action
The mechanism of action of Granisetron, the final product synthesized from N-Boc 9-Desmethyl endo-Granisetron, involves the selective inhibition of type 3 serotonergic (5-HT3) receptors. This inhibition prevents nausea and vomiting by blocking the action of serotonin in the central and peripheral nervous systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness
N-Boc 9-Desmethyl endo-Granisetron is unique due to its specific role as an intermediate in the synthesis of Granisetron Hydrochloride. Its Boc-protected form allows for selective reactions and modifications, making it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C22H30N4O3 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
tert-butyl (1S,5R)-3-[(1-methylindazole-3-carbonyl)amino]-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-21(28)26-15-8-7-9-16(26)13-14(12-15)23-20(27)19-17-10-5-6-11-18(17)25(4)24-19/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,23,27)/t14?,15-,16+ |
Clé InChI |
COLBPNVCPQMTQE-MQVJKMGUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)


![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)



![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)




